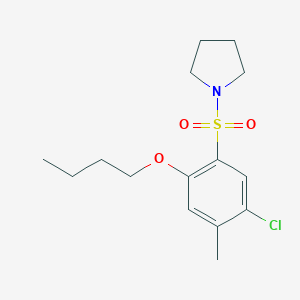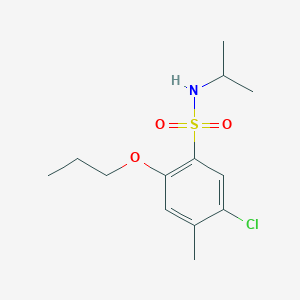
5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide is an organic compound with the molecular formula C13H20ClNO3S and a molecular weight of 305.82 g/mol . This compound is characterized by the presence of a chloro group, an isopropyl group, a methyl group, and a propoxy group attached to a benzenesulfonamide core. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-propoxybenzenesulfonamide and chlorinating agents.
Isopropylation: The isopropyl group is introduced via an alkylation reaction, using isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate (K2CO3).
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding sulfonic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to the formation of sulfonic acids or reduced amine derivatives.
科学研究应用
5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and as a component in certain industrial processes.
作用机制
The mechanism of action of 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
4-chloro-2-isopropyl-5-methylphenol: This compound shares structural similarities with 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide, including the presence of chloro and isopropyl groups.
N-isopropyl-4-methylbenzenesulfonamide: Another related compound with a similar sulfonamide core structure.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
IUPAC Name |
5-chloro-4-methyl-N-propan-2-yl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S/c1-5-6-18-12-7-10(4)11(14)8-13(12)19(16,17)15-9(2)3/h7-9,15H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVHEPRYMVXCRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B497647.png)
![[(2,4-Dimethyl-5-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497650.png)

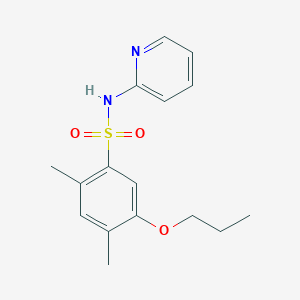
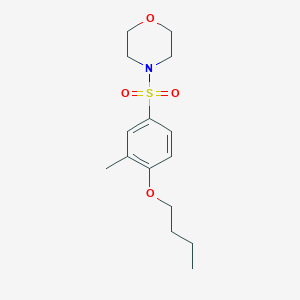
![Butyl 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-methylphenyl ether](/img/structure/B497657.png)
![Ethyl 4-[(4-butoxy-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B497658.png)
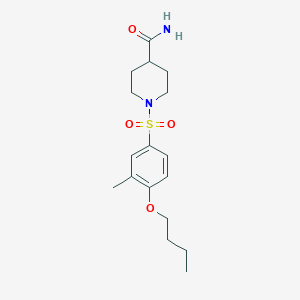
![[(4-Butoxy-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B497660.png)
amine](/img/structure/B497661.png)

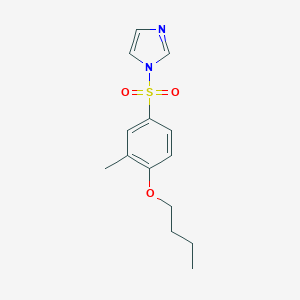
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole](/img/structure/B497668.png)
